molecular formula C7H9BO3 B1301990 4-(Hydroxymethyl)phenylboronic acid CAS No. 59016-93-2

4-(Hydroxymethyl)phenylboronic acid

Cat. No. B1301990
CAS RN: 59016-93-2
M. Wt: 151.96 g/mol
InChI Key: PZRPBPMLSSNFOM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)phenylboronic acid, also known as α-Hydroxy-p-tolueneboronic acid or 4-Hydroxymethylbenzeneboronic acid, is an organic compound with the molecular formula HOCH2C6H4B(OH)2 . It is an off-white crystalline solid .


Synthesis Analysis

The synthesis of 4-(Hydroxymethyl)phenylboronic acid involves several steps. One common method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Another approach involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of 4-(Hydroxymethyl)phenylboronic acid consists of a phenyl ring with a hydroxymethyl group and a boronic acid group attached to it . The boron atom in the molecule is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

4-(Hydroxymethyl)phenylboronic acid is involved in various chemical reactions. It is a reactant in Suzuki-Miyaura coupling and Stille coupling reactions . It is also used in the synthesis of biologically active compounds including imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors and human immunodeficiency virus protease inhibitors with activity against resistant viruses .


Physical And Chemical Properties Analysis

4-(Hydroxymethyl)phenylboronic acid is a solid at room temperature with a melting point of 251-256 °C . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The compound has a molecular weight of 151.96 .

Scientific Research Applications

Synthesis of Boron-Containing Novolac Phenolic Resins

4-(Hydroxymethyl)phenylboronic acid, phenol, and formaldehyde have been used to synthesize boron-containing novolac phenolic resins (Novolac-4-HMPBA) for the first time . The corresponding carbon fibers (CF) composites were also fabricated via lamination followed by hot compression .

Enhanced Thermal Stabilities and Char Yields

The decomposition temperature of 5% weight loss (T5) and char yield at 800 °C (C800) of cured Novolac-4-HMPBA-30 were increased to 369.1 °C and 69.7%, increased by 41.3% and 26.3%, respectively . This indicates that 4-(Hydroxymethyl)phenylboronic acid can enhance the thermal stability and char yields of carbon fibers reinforced boron-containing novolac phenolic resins composites .

Synthesis of Biologically Active Compounds

4-(Hydroxymethyl)phenylboronic acid is involved in the synthesis of biologically active compounds including imidazo[4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors . It’s also used in the synthesis of human immunodeficiency virus protease inhibitors with activity against resistant viruses .

Suzuki-Miyaura Coupling Reactions

4-(Hydroxymethyl)phenylboronic acid can be used as a reactant in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to synthesize various organic compounds .

Stille Coupling Reactions

This compound can also be used in Stille coupling reactions . These reactions are used to form carbon-carbon bonds by coupling organotin compounds with organic halides .

Palladium-Catalyzed Aminocarbonylation Reactions

4-(Hydroxymethyl)phenylboronic acid can be used in palladium-catalyzed aminocarbonylation reactions . This is a type of carbonylation reaction where an amine is introduced into the molecule .

Preparation of Bio-Supported Palladium Nanoparticles

It can be used in the Suzuki reaction for the preparation of bio-supported palladium nanoparticles as phosphine-free catalysts . These nanoparticles have various applications in catalysis .

Safety and Hazards

4-(Hydroxymethyl)phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

The future directions of 4-(Hydroxymethyl)phenylboronic acid are largely dependent on its applications in organic synthesis. It is a valuable reactant in various coupling reactions and is used in the synthesis of biologically active compounds . Therefore, its future directions are likely to be influenced by developments in these areas.

Mechanism of Action

Target of Action

4-(Hydroxymethyl)phenylboronic acid, also known as 4-(Hydroxymethyl)benzeneboronic Acid, is a boronic acid derivative. It has been found to be involved in the synthesis of biologically active compounds . The primary target of this compound is the Bruton’s tyrosine kinase (BTK) . BTK plays a crucial role in B cell maturation and mast cell activation via the immune complex-mediated activation of the FcγR signaling pathway .

Mode of Action

The compound interacts with its target, BTK, by inhibiting its activity . This inhibition blocks the FcγRIII-induced production of INF-α, IL-1β, and IL-6, and prevents BCR-dependent B cell proliferation . This mode of action provides strong evidence for the therapeutic potential of BTK inhibitors in autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus .

Biochemical Pathways

The compound affects the FcγR signaling pathway in B cells and mast cells . By inhibiting BTK, it disrupts this pathway, leading to a decrease in the production of INF-α, IL-1β, and IL-6 . This can result in the suppression of B cell proliferation and the modulation of immune responses .

Pharmacokinetics

As a boronic acid derivative, it is expected to have good water solubility , which could potentially impact its bioavailability

Result of Action

The inhibition of BTK by 4-(Hydroxymethyl)phenylboronic acid leads to a decrease in the production of INF-α, IL-1β, and IL-6 . This can result in the suppression of B cell proliferation and the modulation of immune responses . These effects suggest potential therapeutic applications for this compound in the treatment of autoimmune diseases and lymphoma-related conditions .

properties

IUPAC Name

[4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRPBPMLSSNFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370454
Record name 4-(Hydroxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)phenylboronic acid

CAS RN

59016-93-2
Record name 4-(Hydroxymethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzeneboronic acid
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Synthesis routes and methods I

Procedure details

380 mg of sodium borohydride were added to a solution of 1.5 g of (4-formylphenyl)-boronic acid in 40 ml of methanol at 0° C. under an inert atmosphere, and after stirring for 30 minutes, 200 ml of 2N hydrochloric acid were added. After evaporation under reduced pressure, the crude product was extracted with ethyl acetate and the organic phase was dried over magnesium sulfate, followed by filtration and evaporation under reduced pressure to obtain 1.5 g of the expected product with a Rf=0.15 (cyclohexane/ethyl acetate 50/50).
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380 mg
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1.5 g
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40 mL
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200 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

15 g (100 mmol) of 4-formylphenylboronic acid were dissolved in 200 ml of tetrahydrofuran, and 0.25 g of Raney nickel were added. A stream of hydrogen was passed through the reaction mixture for 8 hours, giving 14.8 g (97 mmol) of 4-(hydroxymethyl)phenylboronic acid.
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15 g
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reactant
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200 mL
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0 (± 1) mol
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0.25 g
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Synthesis routes and methods V

Procedure details

Analogously to Example 12, 12 g (52 mmol) of pinacolyl 4-formylphenylboronate were hydrogenated in 100 ml of methanol, giving 11.7 g (50 mmol) of 4-(hydroxymethyl)phenylboronic acid.
Name
pinacolyl 4-formylphenylboronate
Quantity
12 g
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reactant
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-(hydroxymethyl)phenylboronic acid demonstrates the ability to form reversible covalent bonds with cis-diols, a property leveraged in drug delivery systems. For instance, it serves as a linker in glucose-responsive nanoparticles, enabling controlled drug release upon interaction with glucose. [] This interaction disrupts the nanoparticle structure, facilitating the release of encapsulated drugs specifically at sites with elevated glucose levels, such as tumor cells.

A:

  • Spectroscopic data: While the provided research excerpts don't delve into detailed spectroscopic characterization, techniques such as 1H NMR, 13C NMR, and IR spectroscopy are commonly employed to confirm its structure. For example, 13C-(11B) REAPDOR NMR was used to determine the inter-nuclear distance between specific carbon and boron atoms in a 4-(hydroxymethyl)phenylboronic acid derivative. []

A: While the provided research does not focus on the catalytic properties of 4-(hydroxymethyl)phenylboronic acid itself, it's worth noting that phenylboronic acid derivatives are known for their use in Suzuki coupling reactions. [] This reaction is widely employed in organic synthesis to create carbon-carbon bonds, particularly in the formation of biaryl compounds.

ANone: Although not directly addressed in the research excerpts, computational chemistry techniques like density functional theory (DFT) calculations could be employed to predict properties like molecular geometry, electronic structure, and reactivity of 4-(hydroxymethyl)phenylboronic acid. Molecular dynamics simulations could offer insights into its interactions with other molecules in solution.

A: The research highlights the significance of the boronic acid moiety in 4-(hydroxymethyl)phenylboronic acid for its interaction with diols. [] Modifications to this group could impact its binding affinity and selectivity towards specific diols, influencing its efficacy in applications like glucose-responsive drug delivery.

A: While the research excerpts don't directly address its intrinsic stability, 4-(hydroxymethyl)phenylboronic acid is incorporated into nanoparticles to improve the stability and bioavailability of curcumin, a natural compound with known instability issues. [] Encapsulation within the nanoparticle matrix protects curcumin from degradation and allows for controlled release at the target site.

A: Common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are used to characterize 4-(hydroxymethyl)phenylboronic acid derivatives and polymers containing this compound. [] These techniques provide information about the compound's structure, molecular weight, and purity.

A: While the research doesn't provide specific details about the compound's intrinsic solubility, its incorporation into nanoparticles suggests a strategy to overcome potential solubility limitations. [] Nanoparticle formulations can enhance the solubility and dissolution rate of poorly soluble drugs, ultimately improving their bioavailability.

A: The choice of alternative materials depends on the specific application. For instance, other boronic acid derivatives or dynamic covalent bonds beyond those formed with boronic acid could be explored for applications in glucose-responsive materials. [] Factors such as binding affinity, selectivity, stability, and cost would need to be considered when comparing alternatives.

ANone: While the provided research doesn't delve into the historical context, the development of 4-(hydroxymethyl)phenylboronic acid-containing materials likely stems from a broader interest in utilizing boronic acid's unique chemical properties. This interest has driven research in areas like glucose sensing, drug delivery, and dynamic covalent materials.

A: The research highlights the application of 4-(hydroxymethyl)phenylboronic acid in ROS-responsive drug delivery systems. [] This demonstrates the potential for cross-disciplinary research spanning chemistry, materials science, and medicine. Further exploration of its properties could lead to applications in areas like biosensing, diagnostics, and biocompatible materials.

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